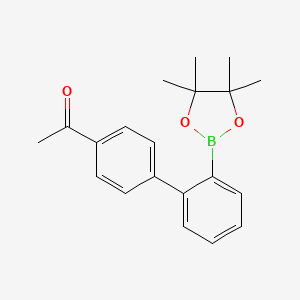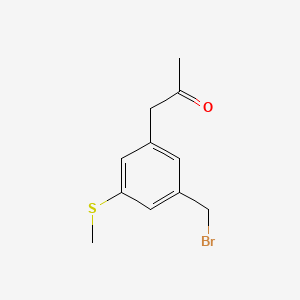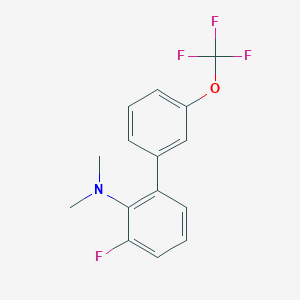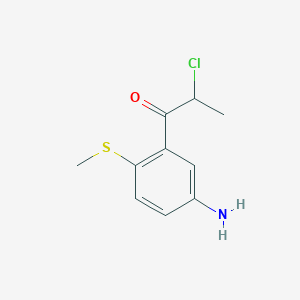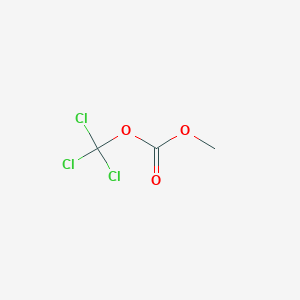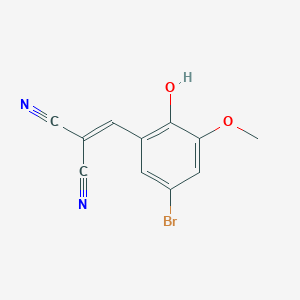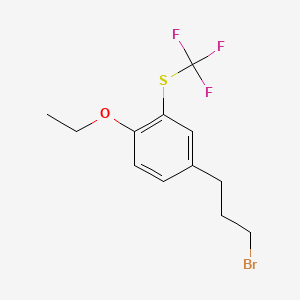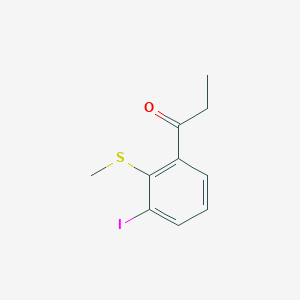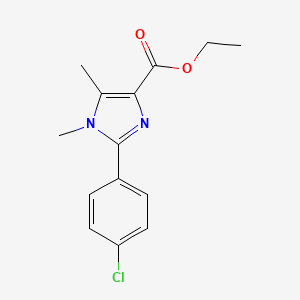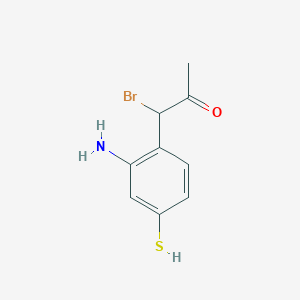
2,2,17,17-Tetramethyloctadeca-5,9,13-triene-3,7,11,15-tetrayne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9,13-Octadecatriene-3,7,11,15-tetrayne, 2,2,17,17-tetramethyl- is a complex organic compound with the molecular formula C22H24 and a molecular weight of 288.4260 . This compound is known for its unique structure, which includes multiple triple bonds and methyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13-Octadecatriene-3,7,11,15-tetrayne, 2,2,17,17-tetramethyl- typically involves the use of polydiacetylene oligomers. The compound can be synthesized through a series of polymerization reactions, where diacetylene monomers undergo polymerization to form the desired oligomer . The reaction conditions often include the use of solvents like n-hexane and specific catalysts to facilitate the polymerization process .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5,9,13-Octadecatriene-3,7,11,15-tetrayne, 2,2,17,17-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the triple bonds present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may result in the formation of partially or fully reduced products.
Aplicaciones Científicas De Investigación
5,9,13-Octadecatriene-3,7,11,15-tetrayne, 2,2,17,17-tetramethyl- has several scientific research applications, including:
Chemistry: The compound is used in studies involving polymerization and the properties of polydiacetylene oligomers.
Biology: Research on the compound’s interactions with biological molecules and its potential biological activities.
Medicine: Investigations into the compound’s potential therapeutic applications and its effects on various biological pathways.
Mecanismo De Acción
The mechanism of action of 5,9,13-Octadecatriene-3,7,11,15-tetrayne, 2,2,17,17-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2,2,17,17-Tetramethyloctadeca-5,9,13-trien-3,7,11,15-tetrayne: A trimeric oligodiacetylene with similar structural features.
Other Polydiacetylene Oligomers: Compounds with similar polymerization properties and applications in materials science.
Uniqueness
5,9,13-Octadecatriene-3,7,11,15-tetrayne, 2,2,17,17-tetramethyl- is unique due to its specific arrangement of triple bonds and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
102745-37-9 |
|---|---|
Fórmula molecular |
C22H24 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2,2,17,17-tetramethyloctadeca-5,9,13-trien-3,7,11,15-tetrayne |
InChI |
InChI=1S/C22H24/c1-21(2,3)19-17-15-13-11-9-7-8-10-12-14-16-18-20-22(4,5)6/h7-8,13-16H,1-6H3 |
Clave InChI |
PTPSIMYQDPDUHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC=CC#CC=CC#CC=CC#CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


